2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one
Description
2-(((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4(3H)-one core fused with a thiophene ring and substituted with a 1,2,4-oxadiazole moiety bearing a 4-chlorophenyl group. Such compounds are often explored for therapeutic applications, including kinase inhibition or antimicrobial activity, due to their ability to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O2S2/c1-21-15(22)13-11(6-7-24-13)18-16(21)25-8-12-19-14(20-23-12)9-2-4-10(17)5-3-9/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORRCLSMTBCQIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antimycobacterial activity, suggesting that it may target enzymes or proteins essential to the survival of Mycobacterium tuberculosis.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Based on its structural similarity to other antimycobacterial agents, it may interfere with the synthesis of cell wall components or disrupt essential biochemical processes within the bacterial cell.
Biochemical Pathways
Given its potential antimycobacterial activity, it may interfere with the synthesis of mycolic acids, which are key components of the Mycobacterium tuberculosis cell wall. Disruption of this pathway could lead to impaired cell wall synthesis and ultimately bacterial cell death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The thieno[3,2-d]pyrimidin-4(3H)-one scaffold distinguishes this compound from analogs like thieno[3,4-d]pyrimidin-4(3H)-one (16) (), which differs in the fusion position of the thiophene ring (3,4-d vs. 3,2-d). This positional isomerism can alter electronic properties and binding affinities. For example, the 3,2-d fusion may enhance planarity, improving interactions with flat enzymatic active sites compared to the 3,4-d variant .
Substituent Effects
- Oxadiazole vs. Thiazole/Chromenone Substituents: The 1,2,4-oxadiazole group in the target compound contrasts with the thiazolo[5,4-d]isoxazole in 4-methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one (17) (). Oxadiazoles are known for metabolic stability and moderate lipophilicity, whereas thiazoles may enhance solubility due to their polarity.
- Chlorophenyl vs. Fluorophenyl Groups: The 4-chlorophenyl substituent in the target compound differs from fluorophenyl groups seen in 2-(1-(4-amino-3-(4-(5-(methylamino)-1,3,4-thiadiazol-2-yl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (). Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may increase hydrophobic interactions but reduce electronic effects on aromatic systems .
Hypothetical Bioactivity Profile
- Kinase Inhibition: Pyrimidinone derivatives like those in exhibit kinase inhibitory properties due to their ability to mimic ATP-binding motifs. The oxadiazole-thienopyrimidinone framework may target kinases such as EGFR or VEGFR .
- Antimicrobial Activity : Thiazole- and oxadiazole-containing compounds () often show antimicrobial effects. The 4-chlorophenyl group could enhance Gram-positive bacterial membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
